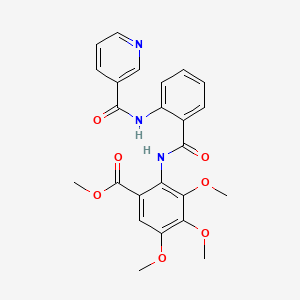

Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate

描述

2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester is a structurally complex benzoic acid derivative. Its core structure comprises a methyl ester of benzoic acid substituted with three methoxy groups at positions 3, 4, and 3. Additionally, it features two amide linkages: one connecting the benzoic acid moiety to a benzoyl group and another bridging the benzoyl group to a 3-pyridinylcarbonyl unit.

属性

IUPAC Name |

methyl 3,4,5-trimethoxy-2-[[2-(pyridine-3-carbonylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7/c1-31-18-12-16(24(30)34-4)19(21(33-3)20(18)32-2)27-23(29)15-9-5-6-10-17(15)26-22(28)14-8-7-11-25-13-14/h5-13H,1-4H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZREYMSIRCHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

前萜酰胺 C 通常是从土曲霉的培养物中分离出来的。真菌在合适的培养基中生长,并使用有机溶剂提取化合物。 然后使用色谱技术纯化粗提物,以获得纯形式的前萜酰胺 C .

化学反应分析

前萜酰胺 C 经历各种化学反应,包括:

氧化: 前萜酰胺 C 在特定条件下可以被氧化,形成不同的氧化产物。

还原: 该化合物可以被还原,产生各种还原形式。

取代: 前萜酰胺 C 可以发生取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所用试剂和具体反应条件 .

科学研究应用

前萜酰胺 C 有几种科学研究应用:

化学: 它用作研究真菌代谢产物及其化学性质的参考化合物。

生物学: 前萜酰胺 C 因其生物活性而被研究,包括其抗菌和抗癌特性。 .

作用机制

前萜酰胺 C 通过抑制特定的分子靶标和途径来发挥作用。 它抑制脂多糖诱导的 RAW 264.7 细胞中一氧化氮的产生,这是炎症中的一个关键途径 。 此外,它通过干扰癌细胞的代谢过程来抑制癌细胞的生长 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs from the provided evidence, focusing on functional groups, substituents, and inferred biological relevance.

Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Structural Similarities: Both compounds contain a methyl ester of a carboxylic acid and an amide-linked benzoyl group. Heterocyclic rings are present: the target has a pyridine ring, while this analog includes a tetrahydrothieno[2,3-c]pyridine system.

- Key Differences: The analog’s thienopyridine core is saturated and substituted with four methyl groups, enhancing lipophilicity. A 4-isopropoxybenzoyl group replaces the target’s 3-pyridinylcarbonyl unit, likely altering receptor-binding specificity.

- The target’s pyridine and trimethoxy groups may favor interactions with enzymes or receptors requiring polar interactions.

2,4,6-Trimethylbenzoic Acid and Derivatives

- Structural Similarities :

- Both share a benzoic acid backbone.

- Ester derivatives (e.g., 2,4-D ethylhexyl/isopropyl esters) highlight the importance of ester groups in modulating bioavailability.

- Key Differences: The target’s 3,4,5-trimethoxy substituents are electron-donating, whereas 2,4,6-trimethyl groups in the analog are less polar. Chlorinated phenoxyacetates (e.g., 2,4-D esters) in are herbicides, implying that the target’s methoxy groups may confer different bioactivity.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Similarities :

- Both are methyl esters of benzoic acid derivatives.

- Heterocyclic substituents (triazine in sulfonylureas vs. pyridine in the target) suggest possible agrochemical relevance.

- Key Differences :

- Sulfonylurea herbicides feature a sulfonylurea bridge critical for acetolactate synthase inhibition, while the target’s amide linkages may target distinct pathways.

- The pyridine ring in the target could facilitate metal coordination or π-π stacking absent in sulfonylureas.

- Inferred Applications :

- The target’s amide groups may offer stability against hydrolysis compared to sulfonylureas, which are prone to metabolic degradation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Bioactivity : The target’s trimethoxy and pyridine groups may synergize to enhance binding to enzymes like cytochrome P450 or receptors requiring aromatic stacking, as seen in kinase inhibitors .

- Stability : Compared to sulfonylureas , the amide linkages in the target could reduce susceptibility to hydrolysis, extending half-life in biological systems.

- Agrochemical Potential: The structural resemblance to 2,4-D esters suggests herbicidal activity, but the pyridine moiety might redirect specificity toward insect or fungal targets.

生物活性

The compound 2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester , also known as TMBA methyl ester, is a derivative of trimethoxybenzoic acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.45 g/mol. The structural features that contribute to its biological activity include the pyridinylcarbonyl group and the trimethoxybenzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMBA derivatives. For instance, a study evaluated various derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Target Strain | MIC (µM) | Notes |

|---|---|---|---|

| TMBA Derivative 1 | S. aureus 272123 | 100 | Effective against resistant strain |

| TMBA Derivative 2 | Salmonella enterica SL1344 | 50 | Inhibits efflux pumps |

| TMBA Derivative 3 | E. coli ATCC 25922 | >100 | No observable activity |

Anticancer Activity

In addition to antimicrobial effects, TMBA methyl ester has been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that TMBA can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM .

The biological activity of TMBA methyl ester can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. This action enhances the efficacy of conventional antibiotics .

- Induction of Apoptosis : In cancer cells, TMBA may trigger apoptosis via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

- Synergistic Effects : When combined with traditional antibiotics, TMBA derivatives have demonstrated synergistic effects that lower the MICs of these antibiotics against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of TMBA derivatives against various pathogens revealed that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-methoxy counterparts .

- Anticancer Research : A study focused on the effects of TMBA on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。